molecular formula C12H17N3 B15312325 7-(Piperazin-1-yl)indoline

7-(Piperazin-1-yl)indoline

Cat. No.: B15312325
M. Wt: 203.28 g/mol
InChI Key: HFSLAELDWREFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Piperazin-1-yl)indoline is a compound that features both an indoline and a piperazine moiety. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This combination of structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)indoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Piperazin-1-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 7-(Piperazin-1-yl)indoline is unique due to its combination of indoline and piperazine moieties, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and development .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

7-piperazin-1-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-3,13-14H,4-9H2

InChI Key

HFSLAELDWREFBL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.